
3-(1-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both a pyrazole and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with thiophene-2-carbaldehyde under specific conditions . The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed
Oxidation: 3-(1-Methyl-1H-pyrazol-4-yl)thiophene-2-carboxylic acid.
Reduction: 3-(1-Methyl-1H-pyrazol-4-yl)thiophene-2-methanol.
Substitution: 3-(1-Methyl-1H-pyrazol-4-yl)-5-bromothiophene-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
3-(1-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, while the thiophene ring can enhance the compound’s lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde: Similar structure but with a benzene ring instead of a thiophene ring.
3-(1-Methyl-1H-pyrazol-4-yl)pyridine-2-carbaldehyde: Contains a pyridine ring instead of a thiophene ring.
3-(1-Methyl-1H-pyrazol-4-yl)furan-2-carbaldehyde: Features a furan ring instead of a thiophene ring.
Uniqueness
3-(1-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde is unique due to the presence of both pyrazole and thiophene rings, which confer distinct electronic and steric properties. This combination can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable scaffold in drug discovery and materials science.
Eigenschaften
Molekularformel |
C9H8N2OS |
|---|---|
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
3-(1-methylpyrazol-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2OS/c1-11-5-7(4-10-11)8-2-3-13-9(8)6-12/h2-6H,1H3 |
InChI-Schlüssel |
VTXPLDYRHDKAHY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2=C(SC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



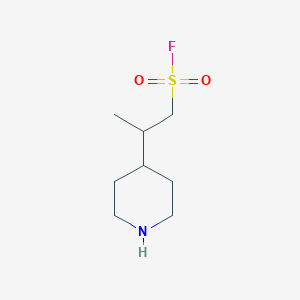
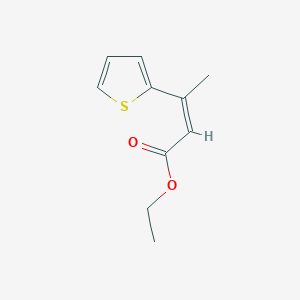
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B15240507.png)
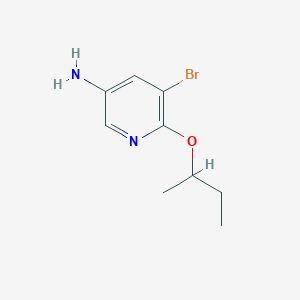
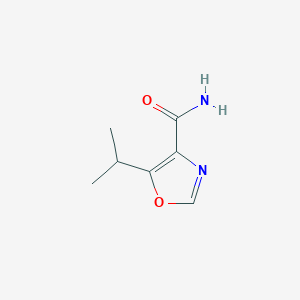



![Methyl 5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B15240552.png)
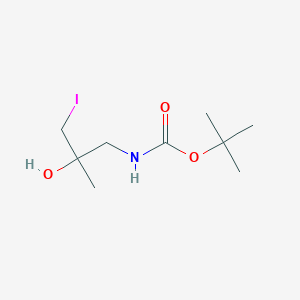


![4-(Oxolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15240578.png)
